Methyl 3-amino-4-hydroxy-5-iodobenzoate
Description
Methyl 3-amino-4-hydroxy-5-iodobenzoate is a substituted benzoic acid derivative featuring an amino group at position 3, a hydroxyl group at position 4, and an iodine atom at position 5, with a methyl ester at the carboxyl group.
For instance, Methyl-3-amino-4-hydroxybenzoate (without the iodine substituent) is reported as a precursor for synthesizing benzoxazole derivatives via cyclization with aryl acids . The introduction of iodine at position 5 (as seen in Ethyl 4-amino-2-chloro-5-iodobenzoate and Methyl 2-(4-chlorobenzoyloxy)-5-iodobenzoate) likely enhances steric bulk, alters electronic properties, and influences biological activity .
Properties
Molecular Formula |
C8H8INO3 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
methyl 3-amino-4-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C8H8INO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3 |
InChI Key |
LBZLWLWHPNOUBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of Methyl 3-amino-4-hydroxy-5-iodobenzoate with three analogs:
Key Observations:
Amino and Hydroxyl Groups: The 3-amino-4-hydroxy motif (shared with Methyl-3-amino-4-hydroxybenzoate) enables hydrogen bonding and participation in cyclization reactions, such as forming benzoxazoles .
Ester vs. Ethyl Ester: Ethyl esters (e.g., Ethyl 4-amino-2-chloro-5-iodobenzoate) may exhibit slower hydrolysis rates compared to methyl esters, influencing pharmacokinetics .
Physicochemical Properties
- Methyl-3-amino-4-hydroxybenzoate: Synthesized via literature methods involving cyclization with aryl acids; IR and NMR data confirm the presence of amino, hydroxyl, and ester groups .
- Ethyl 4-amino-2-chloro-5-iodobenzoate: Molecular weight 327.54 g/mol (C₉H₉ClINO₂); structural characterization includes mass spectrometry and NMR .
- Iodinated analogs in : Compounds like 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole exhibit high melting points (>200°C), attributed to iodine’s bulky electronegative nature .
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